Stearoyl coenzyme A lithium salt

Catalog No.
S1774892
CAS No.
193402-48-1
M.F
C39H66Li4N7O17P3S
M. Wt
1057.73
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Stearoyl coenzyme A lithium salt

CAS Number

193402-48-1

Product Name

Stearoyl coenzyme A lithium salt

IUPAC Name

tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-[[3-(2-octadecanoylsulfanylethylamino)-3-oxopropyl]amino]-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate

Molecular Formula

C39H66Li4N7O17P3S

Molecular Weight

1057.73

InChI

InChI=1S/C39H70N7O17P3S.4Li/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-30(48)67-23-22-41-29(47)20-21-42-37(51)34(50)39(2,3)25-60-66(57,58)63-65(55,56)59-24-28-33(62-64(52,53)54)32(49)38(61-28)46-27-45-31-35(40)43-26-44-36(31)46;;;;/h26-28,32-34,38,49-50H,4-25H2,1-3H3,(H,41,47)(H,42,51)(H,55,56)(H,57,58)(H2,40,43,44)(H2,52,53,54);;;;/q;4*+1/p-4/t28-,32-,33-,34+,38-;;;;/m1..../s1

InChI Key

MPFKQSRFWSQHAV-VXVXVQOXSA-J

SMILES

[Li+].[Li+].[Li+].[Li+].CCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O

Role in Fatty Acid Metabolism:

Stearoyl coenzyme A lithium salt (SCoA-Li) is a crucial intermediate in fatty acid metabolism, particularly in the synthesis and breakdown of long-chain fatty acids. It represents an "activated" form of stearic acid, a common saturated fatty acid found in various animal and plant fats []. Coenzyme A (CoA) functions as a carrier molecule, facilitating the transfer of fatty acids into the mitochondria, cellular powerhouses where they undergo beta-oxidation for energy production []. The lithium salt modification enhances the molecule's solubility and stability, making it suitable for research applications [].

Studying Enzyme Specificity and Kinetics:

SCoA-Li serves as a valuable tool for researchers investigating the enzymes involved in fatty acid metabolism. One crucial application is studying the specificity and kinetics of stearoyl-CoA desaturase(s). These enzymes play a vital role in converting saturated fatty acids like stearic acid into monounsaturated fatty acids []. By utilizing SCoA-Li as a substrate in enzymatic assays, researchers can gain insights into the efficiency and selectivity of these enzymes, aiding in the understanding of how organisms regulate fatty acid composition [].

Investigating PPAR Signaling Pathway:

SCoA-Li also finds application in studying the peroxisome proliferator-activated receptor (PPAR) signaling pathway. PPARs are a group of nuclear receptors that regulate various cellular processes, including lipid metabolism and inflammation []. SCoA-Li can interact with PPARs, potentially influencing their activity and providing valuable information on how fatty acid metabolites might impact cellular signaling pathways [].

Molecular Structure Analysis

The key features of Stearoyl-CoA lithium salt's structure include:

  • A long, aliphatic hydrocarbon chain (18 carbons) derived from stearic acid, responsible for its hydrophobic nature [].
  • Coenzyme A, with its characteristic adenine, pantothenate, phosphate, and β-mercaptoethylamine groups, plays a crucial role in transferring acyl groups (like the stearoyl group) in biochemical reactions [].
  • The lithium cation (Li+) balances the negative charge on the phosphate group of CoA, enhancing its solubility in aqueous solutions [].

Chemical Reactions Analysis

Stearoyl-CoA lithium salt participates in several vital cellular reactions:

  • Synthesis: Stearoyl-CoA can be synthesized from stearic acid and CoA by the enzyme acyl-CoA synthetase.
CH3(CH2)16COOH (Stearic Acid) + CoA-SH + ATP  -->  Stearoyl-CoA + AMP + PPi
  • Elongation: Stearoyl-CoA serves as a substrate for enzymes involved in elongating fatty acid chains to form longer fatty acids essential for various cellular functions.
  • Desaturation: Stearoyl-CoA can be desaturated by specific enzymes to generate unsaturated fatty acids, crucial for membrane fluidity and signaling pathways.

Physical And Chemical Properties Analysis

  • Physical state: Likely a solid at room temperature due to the long hydrocarbon chain [].
  • Solubility: Soluble in aqueous solutions due to the presence of the charged CoA moiety and the lithium counterion [].
  • Stability: Relatively unstable in solution due to the thioester bond between the stearoyl group and CoA, which is susceptible to hydrolysis.

Stearoyl-CoA functions as an intermediate in fatty acid metabolism. It delivers the stearoyl group for various downstream processes, including:

  • Fatty acid elongation: Stearoyl-CoA serves as a building block for synthesizing longer fatty acids required for membrane formation and energy storage.
  • Polyunsaturated fatty acid (PUFA) synthesis: Stearoyl-CoA is a crucial substrate for enzymes involved in PUFA synthesis, essential for cell signaling and regulation.
  • Peroxisome proliferator-activated receptor (PPAR) signaling: Stearoyl-CoA can activate PPARs, a family of transcription factors regulating gene expression involved in lipid metabolism and inflammation.
  • Mild irritant: May cause irritation upon contact with skin or eyes due to the presence of the thiol group in CoA.
  • Biohazardous: Due to its biological nature, proper handling and disposal are recommended to minimize potential risks.

Dates

Modify: 2023-08-15

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